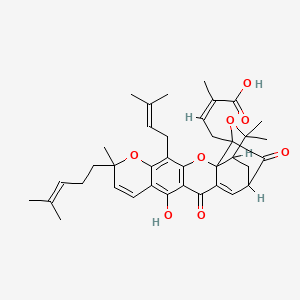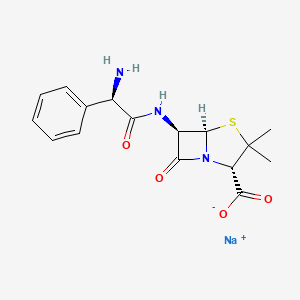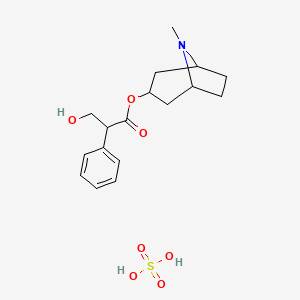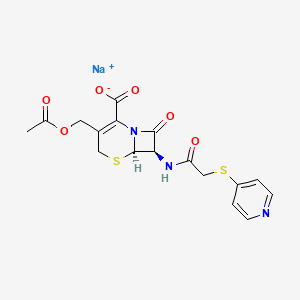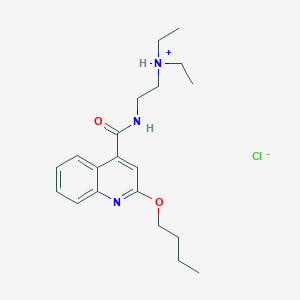
2-Butoxy-N-(2-diethylaminoethyl)cinchoninamide hydrochloride
Descripción general
Descripción
Cinchocaine hydrochloride is the monohydrochloride salt of cinchocaine. It is used in creams, ointments and suppositories for temporary relief of pain and itching associated with skin and anorectal conditions. It contains a cinchocaine.
Aplicaciones Científicas De Investigación
Anesthetic Properties : A study compared the anesthetic properties of 2'-diethylaminoethyl 2-butoxy-3-aminobenzoate (Primacaine) hydrochloride with other local anesthetics, highlighting its low toxicity, great potency, and somewhat longer duration of effect (Scheie & Williams, 1958).
Corrosion Inhibition : Another study explored the use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (BPOX) as a corrosion inhibitor of mild steel, demonstrating its effectiveness in certain conditions (Moretti, Guidi, & Fabris, 2013).
Tumor Chemotherapy : Research into nitrogen mustards related to local anesthetics, including N-β-diethylaminoethyl-2-n-butoxy-6-[bis-(2-chloroethyl)-amino]-cinchoninic acid amide, revealed local anesthetic action and anti-tumor activities against certain carcinomas (Pan, Jen, Wang, & Kao, 1960).
Antimicrobial Activity : A study on the antimicrobial activity of 2-aryloxy-N,N-diethyletanamine hydrochlorides showed weak antimicrobial activity against S. aureus and E. coli (Semenovykh et al., 2007).
Adhesive Polymers : Research on monomers for adhesive polymers, including 2-(Dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, highlighted their hydrolytic stability and potential in radical polymerization (Moszner et al., 2001).
Physical and Chemical Properties : A chapter on Dibucaine, including 2-butoxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, discussed its properties, synthesis, stability, and pharmacokinetics (Padmanabhan, 1983).
Antimicrobial Properties of Dyclonine Hydrochloride : Dyclonine hydrochloride, a compound related to 2-butoxy-N-(2-diethylaminoethyl)cinchoninamide hydrochloride, was found to have significant bactericidal and fungicidal activity, demonstrating self-sterilizing action (Florestano & Bahler, 1956).
Propiedades
IUPAC Name |
2-[(2-butoxyquinoline-4-carbonyl)amino]ethyl-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBBMHQKZBJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCC[NH+](CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



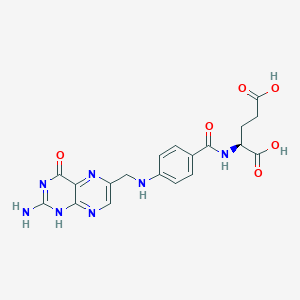
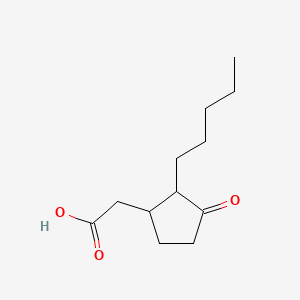
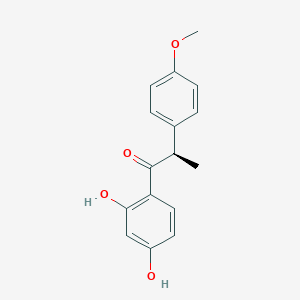
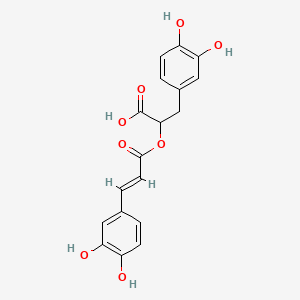
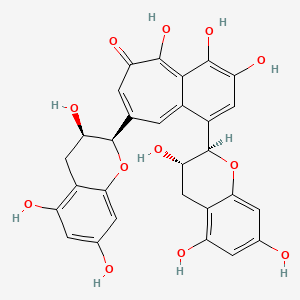
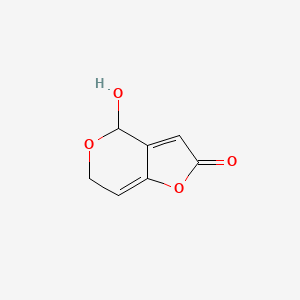

![(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B7790444.png)
